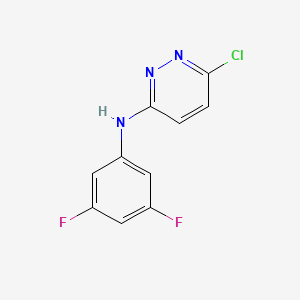
6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine typically involves the reaction of 3,5-difluoroaniline with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
- 6-chloro-N-(3,5-difluorophenyl)-2-pyridinecarboxamide
Uniqueness
6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine stands out due to its unique combination of a pyridazine ring with chloro and difluorophenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H6ClF2N3 |
|---|---|
Molecular Weight |
241.62 g/mol |
IUPAC Name |
6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H6ClF2N3/c11-9-1-2-10(16-15-9)14-8-4-6(12)3-7(13)5-8/h1-5H,(H,14,16) |
InChI Key |
AYUVRKJEULIGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NC2=CC(=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


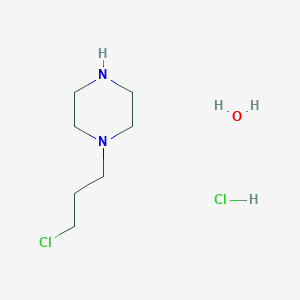
![3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B15047650.png)
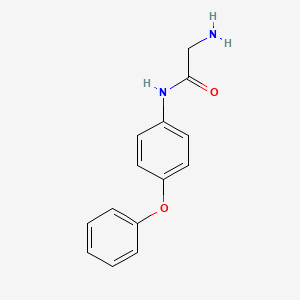
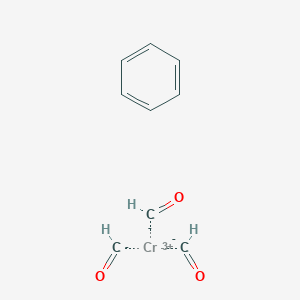
![5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15047679.png)
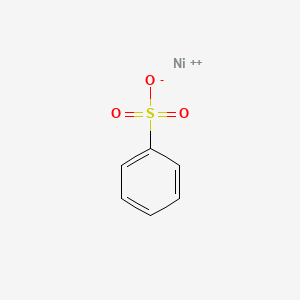
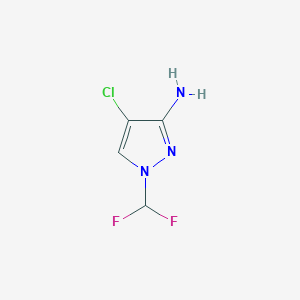
![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B15047710.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047717.png)
![2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047718.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B15047719.png)
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047721.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047728.png)
